molecular formula C15H11NO B077395 2-(2-Cyanophenyl)acetophenone CAS No. 10517-64-3

2-(2-Cyanophenyl)acetophenone

Cat. No. B077395
CAS RN: 10517-64-3
M. Wt: 221.25 g/mol
InChI Key: SBWAMTWLDTZJDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Cyanophenyl)acetophenone and related compounds involves several strategies, including cyclopalladation of acetylhydrazones, showcasing the versatility in forming complexes with different metal centers and substituents. Such processes highlight the compound's reactive nature and its utility in synthesizing various organometallic complexes (Nonoyama & Sugimoto, 1979).

Molecular Structure Analysis

Molecular structure analysis often relies on techniques such as X-ray crystallography, NMR, and mass spectroscopy to elucidate the configuration and stereochemistry of compounds. For instance, the structure of related acetophenones has been determined, providing insights into the molecular arrangement and potential reactivity patterns of 2-(2-Cyanophenyl)acetophenone derivatives (Chen et al., 2016).

Chemical Reactions and Properties

2-(2-Cyanophenyl)acetophenone participates in various chemical reactions, including cycloplatination, highlighting its reactivity towards metal centers and its potential in forming complex molecules with significant stereochemical and functional diversity (Marcos et al., 2017). Such reactions are crucial for understanding the compound's chemical behavior and for exploring its applications in catalysis and material science.

Physical Properties Analysis

The physical properties of 2-(2-Cyanophenyl)acetophenone, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical processes. Studies focusing on related compounds provide a basis for predicting these properties, guiding their practical use in synthetic chemistry and industrial applications.

Chemical Properties Analysis

The chemical properties of 2-(2-Cyanophenyl)acetophenone, including its reactivity with different chemical reagents, stability under various conditions, and potential for undergoing functional group transformations, are foundational for exploiting its utility in organic synthesis. Research into its reactions with nucleophiles, electrophiles, and other organometallic compounds expands the understanding of its versatility and applicability in creating complex molecules (Ghorab & Alsaid, 2012).

Scientific Research Applications

Isolation and Purification in Medicinal Plants

2-(2-Cyanophenyl)acetophenone derivatives have been studied for their isolation and purification from medicinal plants, like in the case of the Chinese medicinal plant Cynanchum bungei Decne. Various acetophenones have been isolated using high-speed counter-current chromatography, highlighting their potential medicinal value and chemical significance (Liu et al., 2008).

Catalysis and Chemical Transformations

In the field of catalysis, derivatives of acetophenones like 2-(2-Cyanophenyl)acetophenone are employed. For instance, Ruthenium(II) complexes using structurally similar ligands have been synthesized for the asymmetric transfer hydrogenation of acetophenones (Gao, Ikariya, & Noyori, 1996). Similarly, Ru-catalyzed hydrogen transfer in the presence of certain ligands and solvents is used for microwave-assisted transfer hydrogenation of ketones, which includes acetophenone derivatives (Marimuthu & Friedrich, 2012).

Synthesis and Characterization in Organometallic Chemistry

Research in organometallic chemistry involves the synthesis and characterization of compounds containing 2-(2-Cyanophenyl)acetophenone. For example, studies have been conducted on the synthesis and decomposition of 2-aryl-2-hydroxyethylcobaloximes, which include derivatives of acetophenone (Brown et al., 1986).

Chemical Reactions in Organic Chemistry

In organic chemistry, acetophenone derivatives are used in various chemical reactions. For instance, the condensation reactions of acetophenone with different compounds have been studied in water, showcasing their reactivity and potential applications in organic synthesis (Fringuelli et al., 1994).

Antitumor Activity in Medicinal Chemistry

Some studies have focused on the synthesis of novel derivatives of 2-(2-Cyanophenyl)acetophenone for their potential antitumor activity. This includes research on hydrazide, dihydropyridine, chromene, and benzochromene derivatives (Ghorab & Alsaid, 2012).

Reductive Transformations in Organometallics

The catalytic reduction of acetophenone derivatives in certain solvents by organometallic complexes has been a subject of study, exploring the mechanistic aspects and potential applications in catalysis (Kuo, Finigan, & Tadros, 2003).

properties

IUPAC Name

2-phenacylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c16-11-14-9-5-4-8-13(14)10-15(17)12-6-2-1-3-7-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWAMTWLDTZJDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295226
Record name 2-(2-Oxo-2-phenylethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyanophenyl)acetophenone

CAS RN

10517-64-3
Record name 10517-64-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Oxo-2-phenylethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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